![molecular formula C15H16N4O4S B2551590 5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide CAS No. 2034545-43-0](/img/structure/B2551590.png)
5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide
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Description
Synthesis Analysis
The synthesis of heterocyclic derivatives related to the compound of interest involves the reaction of cyclopropane dicarboxylic acid with various reagents to form thiadiazole and triazole moieties. Specifically, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride yields 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Additionally, cyclopropane dicarboxylic acid thiosemicarbazide can be converted into 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane through ring closure in an alkaline medium. These core structures can then be further derivatized to produce a variety of compounds .
Molecular Structure Analysis
The molecular structure of the compound is not directly discussed in the provided papers. However, the synthesis of related compounds suggests that the cyclopropane core can be functionalized with various heterocyclic moieties, such as thiadiazoles and triazoles. These modifications likely influence the electronic and steric properties of the molecule, which could be extrapolated to the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds do not require additional catalyst
Scientific Research Applications
Medicinal Chemistry and Drug Design
This compound belongs to a class of molecules that have been studied for their potential in medicinal chemistry, particularly in the design of novel therapeutic agents. For example, compounds with structural similarities have been synthesized and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, displaying promising results at non-cytotoxic concentrations (Palkar et al., 2017). Another study focused on the synthesis and in vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles, highlighting the potential of these compounds in targeting human cancer cell lines (Kumar et al., 2011).
Organic Chemistry and Synthesis
The compound and its derivatives are also of interest in organic chemistry for the synthesis of complex molecules. Efficient synthetic routes have been developed for thiadiazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, a study reported the efficient preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlighting the simplicity and effectiveness of the synthesis process without requiring additional catalysts (Gao et al., 2013).
Pharmacology and Therapeutic Applications
In the field of pharmacology, research has been conducted on the development of bis-heterocyclic derivatives with antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. These studies contribute to the understanding of the pharmacological profiles of such compounds and their potential therapeutic applications (Kumar & Panwar, 2015).
properties
IUPAC Name |
5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-18-12-6-5-10(7-13(12)19(2)24(18,21)22)16-15(20)11-8-14(23-17-11)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKEOVBUTXBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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